molecular formula C192H206F4N14O18 B8822740 Aldolase CAS No. 9024-52-6

Aldolase

Cat. No.: B8822740
CAS No.: 9024-52-6
M. Wt: 3074 g/mol
InChI Key: SLXZHCVHPRXNOV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

An enzyme of the lyase class that catalyzes the cleavage of fructose 1,6-biphosphate to form dihydroxyacetone phosphate and glyceraldehyde 3-phosphate. The enzyme also acts on (3S,4R)-ketose 1-phosphates. The yeast and bacterial enzymes are zinc proteins. (Enzyme Nomenclature, 1992) E.C. 4.1.2.13.

Properties

CAS No.

9024-52-6

Molecular Formula

C192H206F4N14O18

Molecular Weight

3074 g/mol

IUPAC Name

methyl 3-[3-[cyclohexanecarbonyl-[[4-[4-(dimethylamino)phenyl]-2-fluorophenyl]methyl]amino]phenyl]prop-2-enoate;methyl 3-[3-[cyclohexanecarbonyl-[[4-[4-(dimethylamino)phenyl]phenyl]methyl]amino]phenyl]prop-2-enoate;methyl 3-[3-[cyclohexanecarbonyl-[[4-(1-methylindazol-5-yl)phenyl]methyl]amino]-5-fluorophenyl]prop-2-enoate

InChI

InChI=1S/2C32H32FN3O3.2C32H35FN2O3.2C32H36N2O3/c2*1-35-30-14-13-26(18-27(30)20-34-35)24-11-8-22(9-12-24)21-36(32(38)25-6-4-3-5-7-25)29-17-23(16-28(33)19-29)10-15-31(37)39-2;2*1-34(2)28-17-15-24(16-18-28)26-13-14-27(30(33)21-26)22-35(32(37)25-9-5-4-6-10-25)29-11-7-8-23(20-29)12-19-31(36)38-3;2*1-33(2)29-19-17-27(18-20-29)26-15-12-25(13-16-26)23-34(32(36)28-9-5-4-6-10-28)30-11-7-8-24(22-30)14-21-31(35)37-3/h2*8-20,25H,3-7,21H2,1-2H3;2*7-8,11-21,25H,4-6,9-10,22H2,1-3H3;2*7-8,11-22,28H,4-6,9-10,23H2,1-3H3

InChI Key

SLXZHCVHPRXNOV-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=C(C=C2)C3=CC=C(C=C3)CN(C4=CC(=CC(=C4)C=CC(=O)OC)F)C(=O)C5CCCCC5)C=N1.CN1C2=C(C=C(C=C2)C3=CC=C(C=C3)CN(C4=CC(=CC(=C4)C=CC(=O)OC)F)C(=O)C5CCCCC5)C=N1.CN(C)C1=CC=C(C=C1)C2=CC=C(C=C2)CN(C3=CC=CC(=C3)C=CC(=O)OC)C(=O)C4CCCCC4.CN(C)C1=CC=C(C=C1)C2=CC=C(C=C2)CN(C3=CC=CC(=C3)C=CC(=O)OC)C(=O)C4CCCCC4.CN(C)C1=CC=C(C=C1)C2=CC(=C(C=C2)CN(C3=CC=CC(=C3)C=CC(=O)OC)C(=O)C4CCCCC4)F.CN(C)C1=CC=C(C=C1)C2=CC(=C(C=C2)CN(C3=CC=CC(=C3)C=CC(=O)OC)C(=O)C4CCCCC4)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.